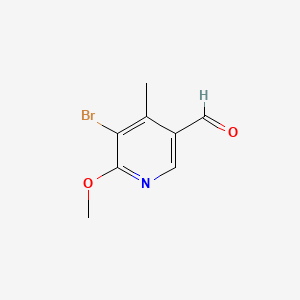

5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde

Beschreibung

5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde is a brominated pyridine derivative with a molecular formula of C₈H₈BrNO₂ (molecular weight: ~229.9 g/mol). Its structure features a pyridine ring substituted with:

- A bromine atom at position 5 (electron-withdrawing, enhancing electrophilic reactivity).

- A methoxy group at position 6 (electron-donating, influencing solubility and electronic distribution).

- A carbaldehyde group at position 3 (reactive site for nucleophilic additions or condensations).

This compound is likely utilized as a pharmaceutical or agrochemical intermediate, given the reactivity of its aldehyde group and bromine substituent, which enable diverse derivatization pathways such as Suzuki couplings or Schiff base formations .

Eigenschaften

IUPAC Name |

5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(4-11)3-10-8(12-2)7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLXKYBMEKSDHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1C=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde typically involves the bromination of 6-methoxy-4-methylpyridine-3-carbaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for bromination and subsequent purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

Oxidation: The major product is 5-Bromo-6-methoxy-4-methylpyridine-3-carboxylic acid.

Reduction: The major product is 5-Bromo-6-methoxy-4-methylpyridine-3-methanol.

Coupling Reactions: The products are often biaryl compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.

Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity for its molecular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent Effects on Reactivity: The methoxy group at position 6 in the target compound enhances solubility in polar solvents compared to the methyl group in 5-Bromo-6-methylpyridine-3-carbaldehyde .

Functional Group Diversity :

- The carbaldehyde group enables condensation reactions (e.g., with amines), distinguishing the target compound from 3-Bromo-5-Methoxypyridine, which lacks this functionality .

- The dihydropyridine core in Methyl 5-bromo-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate reduces aromaticity, making it more reactive in redox or Michael addition reactions compared to fully aromatic analogs .

Bromine Position and Cross-Coupling Potential: Bromine at position 5 (target compound) vs. position 3 (3-Bromo-5-Methoxypyridine) alters regioselectivity in cross-coupling reactions. Position 5 bromine is less sterically hindered, favoring Suzuki-Miyaura couplings .

Safety and Handling :

- Brominated pyridines like 5-Bromo-6-methylpyridine-3-carbaldehyde require careful handling due to toxicity risks, a concern shared with the target compound .

Biologische Aktivität

5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde is a pyridine derivative that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group attached to the pyridine ring, along with an aldehyde functional group. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of electron-withdrawing and donating groups.

Antimicrobial Properties

Research indicates that 5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde exhibits significant antimicrobial activity. In studies involving various bacterial strains, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 12 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound may serve as a lead in the development of new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial effects, 5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde has shown antifungal properties. It exhibited inhibitory effects against common fungal pathogens such as Candida albicans. The antifungal activity is quantified in Table 2.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 18 |

| Aspergillus niger | 22 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The aldehyde group may act as an electrophile, forming covalent bonds with nucleophilic residues in enzymes, thereby inhibiting their activity.

- Membrane Disruption : The lipophilicity introduced by the bromine and methoxy groups may enhance membrane permeability, leading to cell lysis in bacteria and fungi.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyridine derivatives, including 5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde. The results indicated that this compound outperformed several known antibiotics in inhibiting E. coli and S. aureus.

- In Vivo Studies : In vivo studies in murine models showed that treatment with the compound significantly reduced bacterial load in infected tissues compared to controls, highlighting its potential therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.